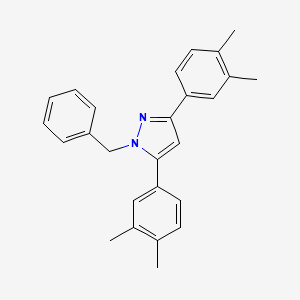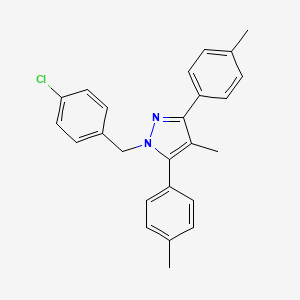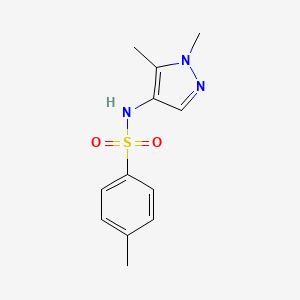![molecular formula C23H22BrN3O2S B10936790 2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B10936790.png)
2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety. Its molecular formula is C23H22BrN3O2S, and it has a molecular weight of 484.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Bromophenoxy Intermediate: The reaction begins with the bromination of phenol to form 2-bromophenol. This intermediate is then reacted with benzyl chloride to produce 2-bromophenoxybenzyl chloride.
Coupling with Benzoyl Chloride: The 2-bromophenoxybenzyl chloride is then coupled with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl intermediate.
Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the benzoyl intermediate with N-(1-phenylethyl)hydrazinecarbothioamide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the hydrazinecarbothioamide moiety.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include oxidized forms of the hydrazinecarbothioamide moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydrazinecarbothioamide moiety is particularly important for its biological activity, as it can form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)HYDRAZINECARBOTHIOAMIDE: Similar structure but with different substituents on the phenyl ring.
2-{3-[(4-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)HYDRAZINECARBOTHIOAMIDE: Similar structure with bromine at a different position on the phenyl ring.
Uniqueness
The uniqueness of 2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22BrN3O2S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
1-[[3-[(2-bromophenoxy)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C23H22BrN3O2S/c1-16(18-9-3-2-4-10-18)25-23(30)27-26-22(28)19-11-7-8-17(14-19)15-29-21-13-6-5-12-20(21)24/h2-14,16H,15H2,1H3,(H,26,28)(H2,25,27,30) |
InChI Key |
AWZYBFSGFGSMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10936731.png)
![N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936734.png)
![N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936751.png)
![N-(4-ethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936752.png)
![N-(4-bromo-2-fluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936755.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936757.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936760.png)
![2-(3-Methoxyphenyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10936765.png)
![4-(5-{(E)-2-[4-(difluoromethoxy)phenyl]ethenyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10936771.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide](/img/structure/B10936779.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936785.png)

